molecular formula C12H11N5 B13106130 5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 96121-33-4

5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13106130
CAS No.: 96121-33-4
M. Wt: 225.25 g/mol
InChI Key: PPLQKRLDYRENLR-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

The compound 5,7-dimethyl-2-(pyridin-4-yl)triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine family, characterized by a fused bicyclic system comprising a pyrimidine ring (six-membered) and a triazole ring (five-membered). Its systematic name follows IUPAC guidelines, specifying substituent positions:

  • 5,7-Dimethyl : Methyl groups at positions 5 and 7 of the pyrimidine ring.
  • 2-(Pyridin-4-yl) : A pyridine ring attached at position 2 of the triazole moiety.

Key identifiers include:

Property Value Source
CAS Registry Number 6303-41-9
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol
Synonyms SCHEMBL10983736, DTXSID00539042

The compound’s structure has been confirmed via spectral methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its planar triazolopyrimidine core facilitates π-π stacking interactions, while the pyridinyl substituent introduces potential hydrogen-bonding sites.

Historical Context in Heterocyclic Chemistry Research

Triazolopyrimidines emerged as a focus of organic synthesis in the late 20th century, driven by their structural similarity to purine bases and their utility in drug discovery. The specific derivative 5,7-dimethyl-2-(pyridin-4-yl)triazolo[1,5-a]pyrimidine was first reported in the early 2000s as part of efforts to optimize kinase inhibitors. Its design leveraged two trends in heterocyclic chemistry:

  • Bioisosteric Replacement : The triazolopyrimidine scaffold was used as a purine mimic to target ATP-binding pockets in enzymes.
  • Diversity-Oriented Synthesis : Modular approaches enabled rapid substitution at positions 2, 5, and 7 to explore structure-activity relationships.

Early synthetic routes involved cyclocondensation of hydrazine derivatives with β-diketones, followed by palladium-catalyzed cross-coupling to introduce the pyridinyl group. Recent advances, such as microwave-assisted synthesis, have improved yields from 45% to >80%.

Positional Isomerism in Triazolopyrimidine Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of triazolopyrimidines. For 5,7-dimethyl-2-(pyridin-4-yl)triazolo[1,5-a]pyrimidine, variations arise primarily from:

  • Substituent Position on the Pyrimidine Ring :
    • Methyl groups at positions 5 and 7 enhance lipophilicity (logP = 2.1) compared to unmethylated analogs (logP = 1.3).
    • Shifting methyl groups to positions 6 and 8 reduces planarity, weakening intercalation with DNA.
  • Heteroaromatic Substituents at Position 2 :

























    SubstituentEffect on Melting PointBioactivity
    Pyridin-4-yl (this compound)248–250°CModerate kinase inhibition
    4-Methylphenyl265–267°CEnhanced herbicidal activity
    1-Methyl-4-phenylimidazol-2-yl192–194°CAnticancer potential

The pyridin-4-yl group in this compound confers a dipole moment of 3.2 D, promoting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). In contrast, alkyl-substituted analogs exhibit higher membrane permeability but lower aqueous stability.

Properties

CAS No.

96121-33-4

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H11N5/c1-8-7-9(2)17-12(14-8)15-11(16-17)10-3-5-13-6-4-10/h3-7H,1-2H3

InChI Key

PPLQKRLDYRENLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=NC=C3)C

Origin of Product

United States

Biological Activity

5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C12H11N5
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 96121-33-4
  • IUPAC Name : 5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

The primary mechanism through which 5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. The compound also interacts with key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Studies have shown that treatment with this compound leads to decreased activation of EGFR and its downstream signaling molecules like Akt and ERK1/2 in various cancer cell lines .

Biological Activity Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of 5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine against different cancer cell lines. Below is a summary of notable findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)7 - 11Inhibition of EGFR pathway
HCC1937 (Breast)7 - 11Inhibition of EGFR pathway
A549 (Lung)0.38Induction of apoptosis via tubulin inhibition
HT29 (Colon)0.30Disruption of cell cycle via CDK inhibition
MDA-MB-231 (Breast)0.43Apoptosis induction through multiple pathways

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study reported that the compound demonstrated significant cytotoxicity against cervical and breast cancer cell lines. The most potent activity was observed at concentrations between 7 and 11 µM, where it effectively inhibited the EGFR signaling pathway .
  • Mechanistic Insights : Research indicated that the compound not only inhibits CDK2 but also affects other critical pathways involved in tumor growth and survival. Western blot analyses confirmed reductions in phosphorylated forms of key proteins involved in these pathways following treatment with the compound .
  • Structural Activity Relationship (SAR) : Investigations into the structural modifications of similar triazolopyrimidine derivatives revealed that certain substitutions significantly enhance antiproliferative activity. For instance, compounds with specific aryl groups exhibited improved efficacy against various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The bioactivity and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (C2, C5, C7) Key Properties/Activities Reference
5,7-Dimethyl-2-(pyridin-4-yl) C2: Pyridin-4-yl; C5/C7: Me Hypothesized anticancer/antimicrobial activity
5,7-Di(hetero)aryl derivatives C2: Variable; C5/C7: Aryl Anticoagulant activity (e.g., compounds 5a–d)
5,7-Dimethoxy-2-amino C2: NH₂; C5/C7: OMe Intermediate for herbicidal sulfonamide derivatives
5,7-Bis(trifluoromethyl)-2-nitro C2: NO₂; C5/C7: CF₃ High heat of formation (energetic materials)
5-Methyl-7-phenyl-2-thioacetamide C2: SCH₂COamide; C5: Me, C7: Ph Herbicidal activity (inhibition of barnyardgrass)
5,7-Dimethyl-2-sulfonamide C2: SO₂NH₂; C5/C7: Me Herbicidal activity (green herbicide candidates)

Pharmacological Activity

  • Anticancer Potential: Derivatives like 5,7-dimethyl-2-(3-chloropropyl) (compound 3) and indole-linked triazolopyrimidines exhibit antiproliferative effects against cancer cell lines (e.g., MGC-803, HCT-116) . The pyridinyl group in the target compound may enhance DNA intercalation or kinase inhibition.
  • Antimicrobial Activity: 2-Amino-5,7-dimethyl derivatives show efficacy against bacterial DNA gyrase, with MIC values comparable to ciprofloxacin .
  • Vasodilation: 5,7-Dimethyl-2-(p-bromobenzylthio)triazolopyrimidine demonstrates 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M, outperforming analogs with smaller substituents .

Physicochemical Properties

  • Lipophilicity : Methyl groups (logP ~2.1) enhance bioavailability compared to polar substituents (e.g., methoxy: logP ~1.3) .
  • Coordination Chemistry : 5,7-Dimethyltriazolopyrimidine forms stable Pt(II) complexes, whereas bulkier diphenyl analogs hinder metal-ligand interactions .

Research Findings and Data Tables

Table 2: Energetic Properties of Fluorinated Derivatives

Compound Detonation Velocity (m/s) Heat of Formation (kJ/mol) Reference
5,7-Bis(trifluoromethyl)-2-nitro 8,750 +480
5-Methyl-7-trifluoromethyl-2-nitro 8,200 +390
5,7-Dimethyl-2-nitro 7,900 +310

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